PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted
Overview
Description
PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted, also known as 1,3,5,7,9,11,13,15-Octakis[2-(chlorodimethylsilyl)ethyl]pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple chlorodimethylsilyl groups attached to an octasiloxane core.
Preparation Methods
The synthesis of PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted typically involves the reaction of chlorodimethylsilane with an octasiloxane precursor. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the proper substitution of the chlorodimethylsilyl groups. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity .
Chemical Reactions Analysis
PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Hydrolysis: Exposure to water or moisture can lead to hydrolysis, resulting in the formation of silanols and other by-products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including hybrid organic-inorganic materials and nanocomposites.
Biology: The compound’s unique structure makes it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical devices and as a component in therapeutic formulations.
Mechanism of Action
The mechanism of action of PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted involves its interaction with various molecular targets. The chlorodimethylsilyl groups can form covalent bonds with other molecules, leading to the formation of stable complexes. This interaction can affect the physical and chemical properties of the compound, making it suitable for specific applications. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted can be compared with other similar compounds, such as:
PSS-Octakis(dimethylsilyloxy) substituted: This compound has similar structural features but different functional groups, leading to variations in reactivity and applications.
PSS-(1-Propylmethacrylate)-Heptaisobutyl substituted: Another related compound with distinct properties and uses in material science.
The uniqueness of this compound lies in its specific combination of chlorodimethylsilyl groups and octasiloxane core, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
chloro-[2-[3,5,7,9,11,13,15-heptakis[2-[chloro(dimethyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H80Cl8O12Si16/c1-53(2,33)17-25-61-41-62(26-18-54(3,4)34)44-65(29-21-57(9,10)37)46-63(42-61,27-19-55(5,6)35)48-67(31-23-59(13,14)39)49-64(43-61,28-20-56(7,8)36)47-66(45-62,30-22-58(11,12)38)51-68(50-65,52-67)32-24-60(15,16)40/h17-32H2,1-16H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOFGJDKKSMHOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H80Cl8O12Si16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407855 | |
Record name | PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1389.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243146-51-2 | |
Record name | 1,3,5,7,9,11,13,15-Octakis[2-(chlorodimethylsilyl)ethyl]pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243146-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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